Cas no 2227681-49-2 (methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)

Methyl 4-((1R)-2-amino-1-hydroxyethyl)benzoate is a chiral aromatic ester featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The (1R)-stereochemistry ensures enantioselectivity, which is critical for producing optically active compounds. Its benzoate ester group enhances solubility in organic solvents, facilitating reactions such as ester hydrolysis or amide formation. The presence of the β-amino alcohol moiety allows for further derivatization, including cyclization or coupling reactions. This compound is particularly valuable in the synthesis of adrenergic receptor ligands and other bioactive molecules requiring precise stereochemical control. High purity and well-defined stereochemistry make it suitable for research and fine chemical production.
methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate structure
2227681-49-2 structure
商品名:methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate
CAS番号:2227681-49-2
MF:C10H13NO3
メガワット:195.215122938156
CID:6389828
PubChem ID:94590797

methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate
    • EN300-1820927
    • 2227681-49-2
    • methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
    • インチ: 1S/C10H13NO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
    • InChIKey: LGVRTKBGOMGDTL-VIFPVBQESA-N
    • ほほえんだ: O[C@@H](CN)C1C=CC(C(=O)OC)=CC=1

計算された属性

  • せいみつぶんしりょう: 195.08954328g/mol
  • どういたいしつりょう: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 72.6Ų

methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1820927-0.05g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
0.05g
$1296.0 2023-09-19
Enamine
EN300-1820927-2.5g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
2.5g
$3025.0 2023-09-19
Enamine
EN300-1820927-10g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
10g
$6635.0 2023-09-19
Enamine
EN300-1820927-0.1g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
0.1g
$1357.0 2023-09-19
Enamine
EN300-1820927-1.0g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
1g
$1543.0 2023-06-01
Enamine
EN300-1820927-5.0g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
5g
$4475.0 2023-06-01
Enamine
EN300-1820927-0.25g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
0.25g
$1420.0 2023-09-19
Enamine
EN300-1820927-0.5g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
0.5g
$1482.0 2023-09-19
Enamine
EN300-1820927-10.0g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
10g
$6635.0 2023-06-01
Enamine
EN300-1820927-5g
methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate
2227681-49-2
5g
$4475.0 2023-09-19

methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate 関連文献

methyl 4-(1R)-2-amino-1-hydroxyethylbenzoateに関する追加情報

Methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate (CAS No. 2227681-49-2): A Comprehensive Overview

Methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate (CAS No. 2227681-49-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methyl (R)-4-(2-amino-1-hydroxyethyl)benzoate, is a derivative of benzoic acid and features an amino alcohol substituent at the para position of the benzene ring. The presence of this functional group imparts unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The structure of methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate can be represented as follows: C10H13NO3. The compound's molecular weight is approximately 195.21 g/mol, and it exhibits good solubility in polar solvents such as water and ethanol. The chiral center at the carbon atom adjacent to the amino group (denoted as (1R)) is crucial for its biological activity, as enantiomeric purity can significantly influence the compound's pharmacological properties.

Recent studies have highlighted the potential therapeutic applications of methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate. One notable area of research is its role as a modulator of ion channels, particularly calcium channels. Ion channels play a critical role in various physiological processes, including neurotransmission, muscle contraction, and cellular signaling. By modulating these channels, methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate has shown promise in treating conditions such as neuropathic pain and cardiovascular disorders.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate on calcium channel activity in neuronal cells. The results demonstrated that the compound effectively inhibited calcium influx, leading to reduced neuronal excitability and decreased pain sensitivity. This finding suggests that methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate could be developed into a novel analgesic agent with fewer side effects compared to existing drugs.

Beyond its potential as an analgesic, methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases, including arthritis and inflammatory bowel disease. Preclinical studies have shown that methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and tissue damage.

The synthesis of methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate involves several steps, including the formation of the amino alcohol intermediate and its subsequent coupling with benzoic acid. One common synthetic route involves the reaction of (R)-glyceraldehyde with ammonia to form (R)-amino glycol, followed by esterification with methyl benzoate. This multi-step process requires careful control of reaction conditions to ensure high yields and enantiomeric purity.

In addition to its therapeutic potential, methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate has been studied for its use in diagnostic imaging. The compound's ability to cross cell membranes and interact with specific cellular targets makes it a promising candidate for developing imaging agents that can visualize disease markers in vivo. For example, researchers have conjugated methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate with fluorescent dyes to create probes for detecting cancer cells or monitoring drug delivery.

The safety profile of methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate is another important aspect of its development as a pharmaceutical agent. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate (CAS No. 2227681-49-2) is a versatile compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure and biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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